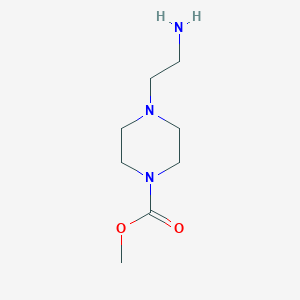
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate
Overview
Description
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate (MEP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of the biological activity of MEP, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with a methyl ester and an aminoethyl side chain. Its molecular formula is , and it has a molecular weight of approximately 186.25 g/mol. The presence of the amino group suggests potential interactions with various biological targets, particularly in neurotransmission and receptor binding.
The biological activity of MEP can be attributed to its interaction with several molecular targets:
- Neurotransmitter Receptors : MEP's structure is similar to other piperazine derivatives known to interact with serotonin and dopamine receptors, which are critical in mood regulation and pain perception. Preliminary studies suggest that MEP may influence anxiety and pain pathways by modulating these neurotransmitter systems .
- Sigma Receptors : Research indicates that MEP may bind to sigma receptors, particularly the sigma-1 receptor (S1R), which is implicated in various neurological disorders. Ligands targeting S1R have shown promise in treating conditions such as neuropathic pain .
Antimicrobial Activity
MEP has been evaluated for its antimicrobial properties. In a study examining piperazine derivatives, compounds structurally related to MEP demonstrated selective activity against certain bacterial strains, including Neisseria meningitidis and Haemophilus influenzae. These findings suggest that MEP could serve as a scaffold for developing new antimicrobial agents .
Antichlamydial Activity
Research has also focused on the antichlamydial activity of compounds related to MEP. A study reported that certain piperazine derivatives exhibited selective activity against Chlamydia, indicating that modifications to the piperazine structure could enhance efficacy against this pathogen .
Case Studies
Several case studies illustrate the biological activity of MEP and its derivatives:
- Study on Antimicrobial Efficacy : A compound derived from MEP showed moderate antibacterial activity against N. meningitidis with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 64 μg/mL. These results highlight the potential of MEP derivatives in developing treatments for bacterial infections .
- Sigma Receptor Binding Study : In a systematic exploration of piperazine derivatives, researchers assessed the binding affinity of various compounds to sigma receptors. While MEP did not improve upon lead compounds significantly, it provided insights into structural features essential for receptor affinity and selectivity .
Comparative Analysis
To better understand the unique properties of MEP, it is useful to compare it with other related compounds:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate | Similar piperazine core but with ethyl substitution | Different solubility and potential activity |
| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group instead of aminoethyl | May exhibit different receptor binding profiles |
| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Benzyl substitution instead of aminoethyl | Different therapeutic applications |
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQBQARTNREOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















